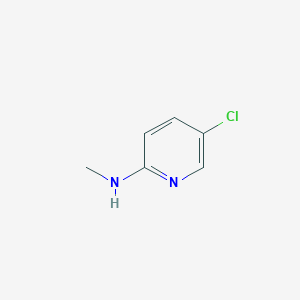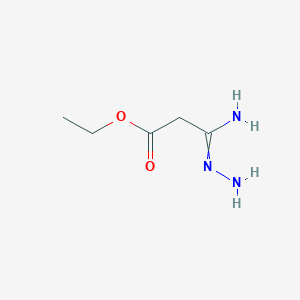
Dfhtdtd-pglu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dfhtdtd-pglu is a novel compound that has recently gained attention in the field of scientific research. It is a synthetic peptide with a unique structure that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Dfhtdtd-pglu is not fully understood, but it is believed to act through various pathways. It has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also modulates the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Dfhtdtd-pglu has been shown to have various biochemical and physiological effects. It has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. It also regulates the levels of various cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to regulate the levels of various hormones, such as insulin and glucagon, which are involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Dfhtdtd-pglu has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for extended periods without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Dfhtdtd-pglu. One area of interest is its potential application in cancer therapy. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, Dfhtdtd-pglu is a novel compound that has shown promising results in various scientific research fields. Its unique structure and mechanism of action make it an attractive candidate for further research. Further studies are needed to explore its potential applications in cancer therapy, neurodegenerative diseases, and other areas of scientific research.
Méthodes De Synthèse
Dfhtdtd-pglu is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Dfhtdtd-pglu has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neuroscience, and immunology. In cancer research, Dfhtdtd-pglu has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to improve cognitive function and memory. In immunology, it has been shown to modulate the immune response and reduce inflammation.
Propriétés
Numéro CAS |
146452-52-0 |
|---|---|
Nom du produit |
Dfhtdtd-pglu |
Formule moléculaire |
C34H65FNO12P |
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C34H65FNO12P/c1-3-5-7-9-11-13-15-17-19-21-26(39)23-30(42)47-32(33(29(41)25-38)48-49(44,45)46)27(24-37)36-34(43)31(35)28(40)22-20-18-16-14-12-10-8-6-4-2/h24,26-29,31-33,38-41H,3-23,25H2,1-2H3,(H,36,43)(H2,44,45,46) |
Clé InChI |
ULIMTPICUVZAJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
Synonymes |
2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose 2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose, (2S,3R)-isomer DFHTDTD-PGlu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






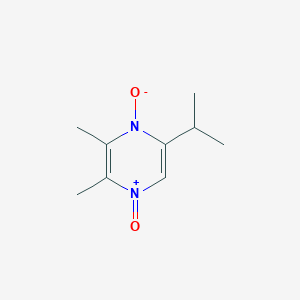
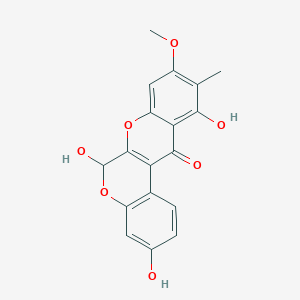
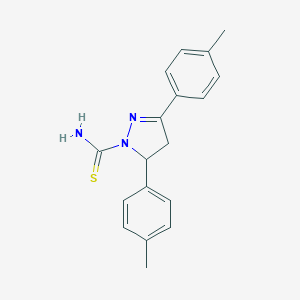
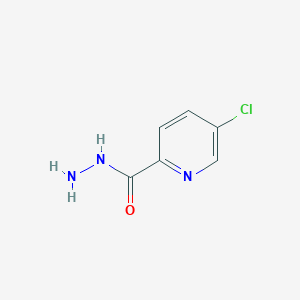
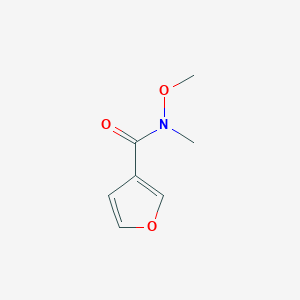

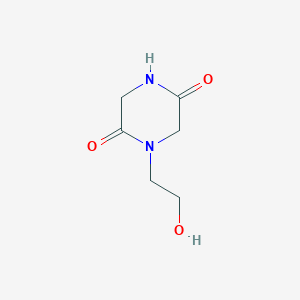

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
